

Structural Analysis & Characterization Guide: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid

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Compound of Interest

Compound Name: 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid

CAS No.: 1824201-60-6

Cat. No.: B3040295

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Executive Summary

This technical guide provides a comprehensive structural analysis of **2-(2-Cyanophenyl)-2,2-difluoroacetic Acid**, a specialized fluorinated building block used in medicinal chemistry. The gem-difluoromethylene (

) moiety serves as a lipophilic bioisostere for oxygen or carbonyl groups, while the ortho-cyano group introduces significant steric and electronic constraints.

Accurate characterization of this compound presents unique challenges due to the strong electron-withdrawing nature of the substituents, which dramatically lowers the pKa (~1.2–1.5) compared to non-fluorinated analogs. This guide details self-validating spectroscopic protocols (NMR, MS, IR) and chromatographic methods designed to ensure structural integrity and purity.

Molecular Architecture & Electronic Properties[1]

Structural Logic

The molecule consists of a phenyl ring substituted at the ortho (2-) position with a nitrile group and at the 1-position with a difluoroacetic acid moiety.

- Gem-Difluoro Effect: The two fluorine atoms at the

-position exert a powerful inductive effect (

), significantly increasing the acidity of the carboxylic acid. The

bonds also introduce a "conformational lock," often favoring a specific torsion angle relative to the aromatic ring to minimize dipole repulsion with the

-system.

- Ortho-Cyano Influence: The bulky cyano group at the ortho position creates steric pressure, potentially restricting the rotation of the

bond. Electronically, it acts as a secondary electron-withdrawing group (EWG), further deactivating the aromatic ring.

Physicochemical Profile (Predicted)

Property	Value / Characteristic	Mechanistic Insight
Formula		MW: 197.14 g/mol
pKa	~1.2 – 1.5	group stabilizes the carboxylate anion via inductive withdrawal.
LogP	~1.7	Fluorination increases lipophilicity relative to the non-fluorinated parent.
Solubility	High in MeOH, DMSO, EtOAc	Acidic nature requires buffered mobile phases for chromatography.

Spectroscopic Elucidation Strategy

The structural validation relies on an orthogonal approach combining

NMR (primary confirmation),

NMR (scaffold verification), and Mass Spectrometry (molecular weight and fragmentation).

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

is recommended to prevent solute aggregation and ensure sharp signals for the carboxylic proton.

F NMR Analysis

The

nucleus is the most diagnostic handle.

- Signal: Singlet (s).
- Shift: Typically -100 to -115 ppm (relative to).
- Interpretation: In an achiral solvent, the two fluorine atoms are enantiotopic and chemically equivalent, appearing as a single peak.
 - Advanced Note: If the sample is derivatized with a chiral amine (e.g., for enantiomeric purity checks of downstream products), these fluorines will become diastereotopic, splitting into an AB quartet (Hz).

NMR Analysis

- ~13.0 - 14.0 ppm (br s, 1H): Carboxylic acid proton (). Broadening depends on water content and exchange rate.
- ~7.6 - 8.0 ppm (m, 4H): Aromatic protons. The ortho-cyano group causes significant deshielding of the adjacent aromatic proton (H-3), separating it from the multiplet.

NMR Analysis

- ~164 ppm (t,

- Hz): Carbonyl carbon ()). Triplet splitting arises from coupling to two -fluorines.
- ~110-116 ppm (t, Hz): The difluoromethylene carbon (). The large coupling constant is diagnostic.
 - ~117 ppm (s): Nitrile carbon ().
 - ~130-135 ppm: Aromatic carbons (ipso carbons will show smaller C-F coupling).

Mass Spectrometry (MS)

- Ionization: Electrospray Ionization (ESI) in Negative Mode () is preferred due to the high acidity of the compound.
- Primary Ion:
at m/z 196.1.
- Fragmentation:
 - Loss of (44 Da)
Formation of the difluorobenzyl anion (152).
 - Subsequent loss of
or
is common in high-energy collisions.

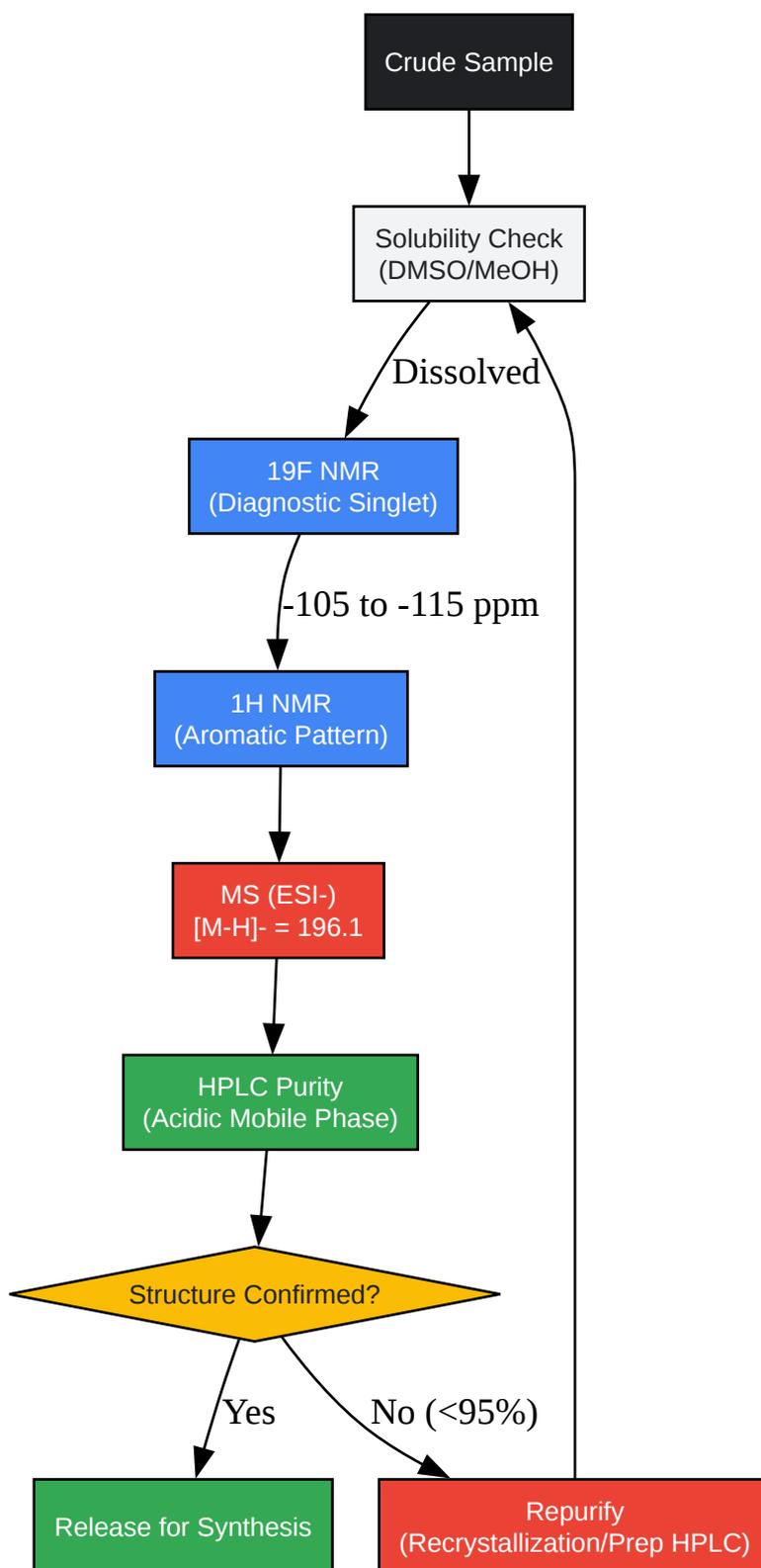
Infrared Spectroscopy (IR)

- : Sharp stretch.
- : stretch (shifted to higher wavenumbers due to -fluorine).
- : Strong stretching bands.

Visualization of Analytical Workflows

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure of the target compound.

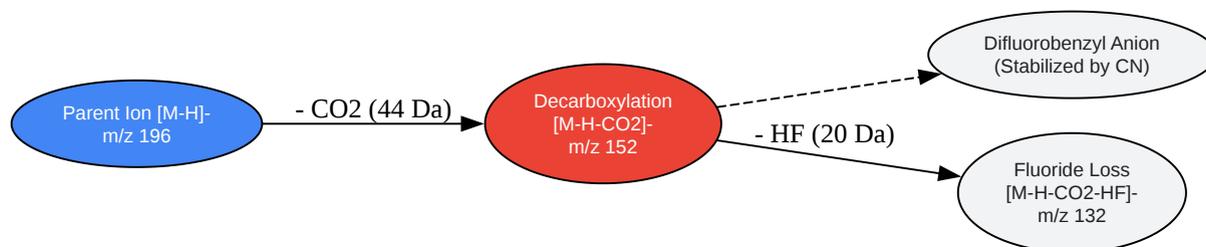


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Figure 1: Step-by-step decision tree for the structural validation of **2-(2-Cyanophenyl)-2,2-difluoroacetic Acid**.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the core scaffold stability.



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Figure 2: Proposed ESI(-) fragmentation pathway showing the characteristic loss of carbon dioxide.

Experimental Protocols

HPLC Purity Analysis Method

Due to the high acidity of the compound, standard neutral mobile phases will result in peak tailing. Acidification is mandatory.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 230 nm (Nitrile absorbance) and 254 nm.

- Expected Retention: The compound will elute earlier than its non-fluorinated analog due to the polar carboxylic head group, despite the lipophilic F atoms.

NMR Sample Preparation

- Mass: Weigh ~10 mg of the solid compound.
- Solvent: Add 0.6 mL of DMSO-
 - Note:

is often poor for free carboxylic acids due to solubility issues and dimer formation, which broadens signals.
- Tube: Transfer to a clean, dry 5mm NMR tube.
- Acquisition:
 - Run
 - (unlocked or referenced to internal
 - if available, otherwise reference to solvent lock).
 - Run
 - with sufficient relaxation delay ($d1 = 2s$) to integrate the aromatic protons accurately.

Synthesis & Impurity Origins (Context)

Understanding the synthesis aids in identifying impurities.

- Route: Typically synthesized via copper-mediated cross-coupling of ethyl 2-bromo-2,2-difluoroacetate with 2-iodobenzonitrile, followed by hydrolysis.
- Common Impurities:
 - De-brominated precursor: Ethyl difluoroacetate (volatile, likely removed).

- Protodecarboxylation product: 2-(difluoromethyl)benzotrile (arises if hydrolysis is too harsh).
- Homocoupling dimers: Biaryls formed during the copper step.

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